5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Properties
- Synthesis and Biological Evaluation : A series of pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential in anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Antiulcerogenic Activity
- Nonsteroidal Antiinflammatory Drugs (NSAIDs) : Syntheses of pyrazolo[1,5-a]pyrimidines indicated a relationship between structural modifications and anti-inflammatory properties, with some compounds showing antiulcerogenic properties (Auzzi et al., 1983).
Antimicrobial and Antioxidant Activities
- Antitubercular Studies : Novel homopiperazine-pyrimidine-pyrazole hybrids were synthesized, showing significant antitubercular activity against Mycobacterium tuberculosis strains (Vavaiya et al., 2022).
- Antibacterial Pyrazolopyrimidine Derivatives : Synthesis of new pyrazolopyrimidine derivatives displayed significant antibacterial activity (Rahmouni et al., 2014).
Enzymatic Activity Enhancement
- Enhancement of Cellobiase Reactivity : Newly synthesized pyrazolopyrimidin-4-ones significantly increased the reactivity of cellobiase, an enzyme that breaks down cellulose (Abd & Awas, 2008).
Potential for Sildenafil Analogues
- Sildenafil Isostere Synthesis : Pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives were synthesized and evaluated for their anti‐phosphodiesterase‐5 activity, suggesting potential as sildenafil analogues (Su et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to targetDopamine D2 and D3 receptors , and Quorum Sensing pathways in bacteria . These targets play crucial roles in neurological signaling and bacterial cell-cell communication, respectively.
Mode of Action
Related compounds have shown to bind to the active site of their targets, leading to inhibition or activation of the target’s function .
Pharmacokinetics
Related compounds have shown good pharmacokinetics in preclinical species .
Result of Action
Related compounds have shown promising results in inhibiting bacterial growth and biofilm formation , and exhibiting high-affinity binding and functional affinities for the D3 receptor .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c30-21(27-13-11-26(12-14-27)18-7-3-1-4-8-18)16-28-17-24-22-20(23(28)31)15-25-29(22)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVCJDGGLSRPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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